

## 20(R)-Ginsenoside Rg2 CAS number 80952-72-3 verification

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Compound of Interest

Compound Name: 20(R)-Ginsenoside Rg2

Cat. No.: B8050976

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# 20(R)-Ginsenoside Rg2: A Comprehensive Technical Guide

CAS Number Verification: 80952-72-3

This technical guide provides an in-depth overview of **20(R)-Ginsenoside Rg2**, a naturally occurring saponin primarily found in Panax ginseng. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activities, and the signaling pathways it modulates. The CAS number 80952-72-3 for **20(R)-Ginsenoside Rg2** has been consistently verified across multiple chemical databases and supplier catalogs.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data for 20(R)-Ginsenoside Rg2.



Property	Value	Reference
CAS Number	80952-72-3	INVALID-LINK,INVALID- LINK,INVALID-LINK
Molecular Formula	C42H72O13	INVALID-LINK,INVALID- LINK
Molecular Weight	785.01 g/mol	INVALID-LINK,INVALID- LINK
Physical Appearance	White to off-white powder	INVALID-LINK,INVALID- LINK
Solubility	Soluble in methanol, ethanol, DMSO.	INVALID-LINK
Purity	Typically ≥98% by HPLC	INVALID-LINK,INVALID- LINK

### **Experimental Protocols**

This section details the methodologies for key experiments involving **20(R)-Ginsenoside Rg2**.

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is designed for the analysis of **20(R)-Ginsenoside Rg2** in various samples, including raw materials and biological matrices.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 30-40 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 203 nm.



- Sample Preparation: Dissolve the sample in methanol. For plasma samples, solid-phase extraction may be necessary for cleanup and concentration.
- Standard Preparation: Prepare a stock solution of 20(R)-Ginsenoside Rg2 in methanol and create a series of dilutions to generate a standard curve for quantification.

#### **Cell Viability Assessment using MTT Assay**

This assay is used to determine the cytotoxic or protective effects of **20(R)-Ginsenoside Rg2** on cultured cells.

- Cell Lines: SH-SY5Y (human neuroblastoma) or RAW 264.7 (murine macrophage) are commonly used.
- Procedure:
  - Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and allow them to adhere overnight.[1]
  - Treat the cells with varying concentrations of 20(R)-Ginsenoside Rg2 (e.g., 1-100 μM) for 24-48 hours.
  - $\circ$  Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
  - Measure the absorbance at 570 nm using a microplate reader.
  - Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

#### **Western Blotting for Signaling Pathway Analysis**

This technique is employed to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

Sample Preparation:

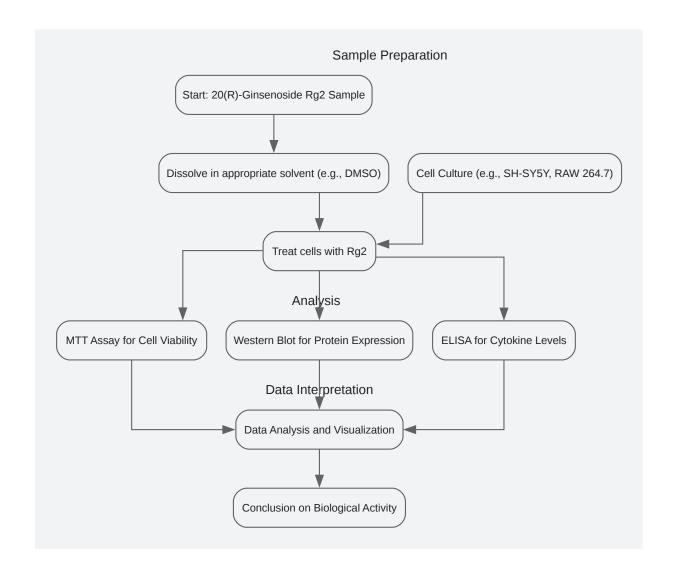


- Treat cells with **20(R)-Ginsenoside Rg2** for the desired time.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:
  - Separate 20-40 μg of protein per lane on an SDS-PAGE gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  - Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NFκB) overnight at 4°C. Typical dilutions range from 1:1000 to 1:2000.[2]
  - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody
     (1:5000 dilution) for 1 hour at room temperature.[3]
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
  - $\circ$  Normalize the protein of interest to a loading control like  $\beta$ -actin or GAPDH.

### **Signaling Pathways and Experimental Workflows**

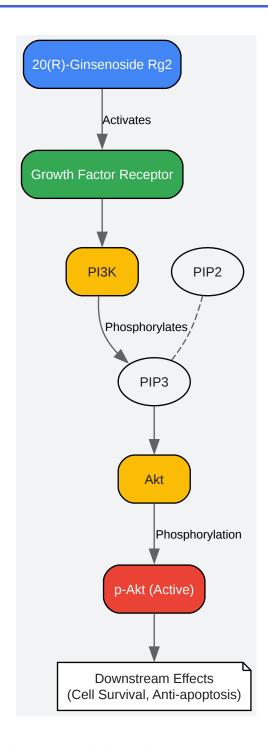
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by **20(R)-Ginsenoside Rg2** and a typical experimental workflow.





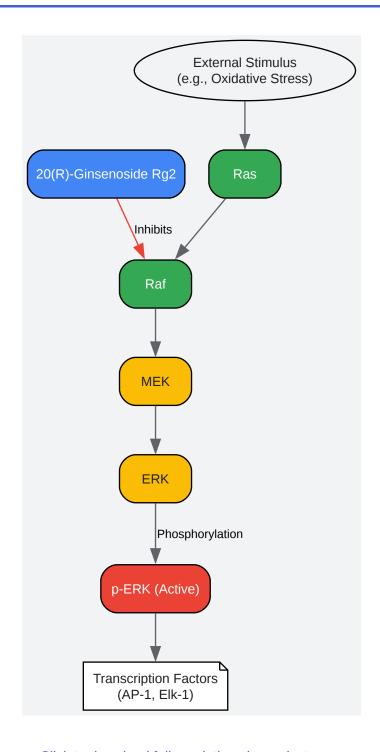
Experimental Workflow for In Vitro Analysis





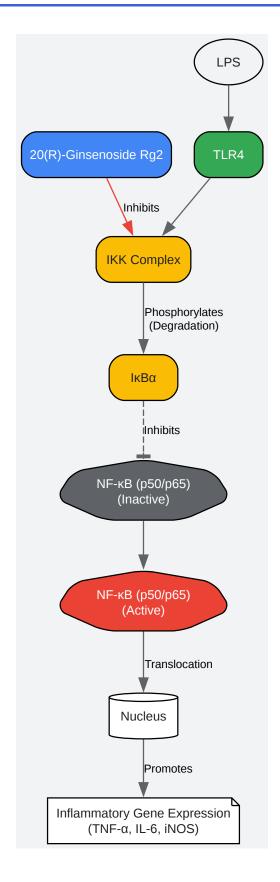
PI3K/Akt Signaling Pathway Activation





MAPK/ERK Signaling Pathway Modulation





NF-ĸB Signaling Pathway Inhibition



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#### References

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